molecular formula C17H28ClNO2 B8254968 Venlafaxine hydrochloride, (R)- CAS No. 93413-47-9

Venlafaxine hydrochloride, (R)-

Cat. No. B8254968
CAS RN: 93413-47-9
M. Wt: 313.9 g/mol
InChI Key: QYRYFNHXARDNFZ-NTISSMGPSA-N
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Patent
US08202537B2

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,000 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was dried in a 50° C
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,000 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was dried in a 50° C
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,000 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
The wet mass was dried in a 50° C
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.